molecular formula C23H20ClN3O3S B2531697 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1031555-03-9

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No. B2531697
CAS RN: 1031555-03-9
M. Wt: 453.94
InChI Key: FDECPSQSZHXLDN-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
The exact mass of the compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antioxidant Activities

Compounds with the benzothiazine core structure, including derivatives synthesized for antioxidant studies, have shown moderate to significant radical scavenging activity. This suggests their potential application in developing treatments or supplements aimed at combating oxidative stress-related diseases (Ahmad et al., 2012).

Antitumor Activity

Derivatives of benzothiazole, a related chemical structure, have been synthesized and evaluated for their antitumor activity. Some of these derivatives demonstrated considerable anticancer activity against various cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy development (Yurttaş et al., 2015).

Spectroscopic and Photovoltaic Efficiency Studies

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs). This indicates a possible application in developing more efficient photovoltaic devices (Mary et al., 2020).

Metabolic Stability Improvements

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to benzothiazole derivatives to enhance metabolic stability. Such studies contribute to the development of more stable and effective therapeutic agents (Stec et al., 2011).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)26-27(31(21,29)30)16-22(28)25-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECPSQSZHXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide

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